molecular formula C12H17NO4 B8266279 methyl 3-[5-(3-methoxy-3-oxopropyl)-1H-pyrrol-2-yl]propanoate

methyl 3-[5-(3-methoxy-3-oxopropyl)-1H-pyrrol-2-yl]propanoate

Cat. No.: B8266279
M. Wt: 239.27 g/mol
InChI Key: SGGBJGWBWPIIPE-UHFFFAOYSA-N
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Description

Methyl 3-[5-(3-Methoxy-3-oxopropyl)-1H-pyrrol-2-yl]propanoate is a chemical compound of interest in organic synthesis and medicinal chemistry research. While specific pharmacological data for this compound is not currently available in the searched literature, its structure provides strong indications of its potential utility. The molecule features a pyrrole ring, a privileged scaffold in medicinal chemistry known for its prevalence in biologically active compounds . Furthermore, the presence of two methyl ester groups (-C(=O)OCH₃) makes it a versatile building block or intermediate in chemical synthesis . These ester groups can be manipulated through various reactions, such as hydrolysis or amidation, to create a wide array of derivative molecules for screening and development. Structurally related pyrrole derivatives have demonstrated significant value in scientific research. For instance, similar compounds have been utilized in the development of fluorescent ligands for studying G protein-coupled receptors (GPCRs), which are critical drug targets . Other pyrrole intermediates are key in the synthesis of more complex molecules for pharmaceutical applications . This suggests that this compound could serve a similar role as a core structure in developing research tools or probes for cell-based assays . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 3-[5-(3-methoxy-3-oxopropyl)-1H-pyrrol-2-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-16-11(14)7-5-9-3-4-10(13-9)6-8-12(15)17-2/h3-4,13H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGBJGWBWPIIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(N1)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knorr Pyrrole Synthesis with Dibenzyl Malonate

Dibenzyl malonate serves as a starting material for generating the β-keto ester precursor. In a representative procedure, dibenzyl oximinomalonate reacts with 8-ethyl-1-methyl-4-acetyl-5-oxooctanedioate in acetic acid, catalyzed by zinc and sodium acetate. The reaction proceeds via cyclocondensation at 70°C, yielding a substituted pyrrole intermediate. Subsequent hydrolysis and decarboxylation remove the benzyl protecting groups, producing a free pyrrole carboxylic acid.

Key reaction parameters include:

  • Temperature : 70°C for cyclization

  • Catalyst : Zinc dust (6 equivalents) and NaOAc (2.5 equivalents)

  • Solvent : Acetic acid

  • Yield : 27% after purification via silica column chromatography.

Alternative Route via Benzyl Acetoacetate

Benzyl acetoacetate offers an alternative β-keto ester for pyrrole formation. Reaction with oximinomalonate esters under similar Zn/NaOAc conditions generates a methyl-substituted pyrrole. This route avoids decarboxylation steps but requires hydrogenolysis for deprotection.

After pyrrole ring formation, the introduction of propanoate side chains involves esterification and alkylation strategies.

Esterification via Saponification and Re-esterification

The free carboxylic acid intermediate undergoes saponification using potassium hydroxide in ethylene glycol at reflux. Subsequent treatment with methanol and sulfuric acid regenerates the methyl ester. For example:

  • Saponification :

    • Reagents : KOH (2 equivalents), ethylene glycol

    • Conditions : Reflux for 4 hours

    • Yield : 80–90%.

  • Re-esterification :

    • Reagents : Methanol, H₂SO₄ (0.1 equivalents)

    • Conditions : Reflux for 3 hours

    • Yield : 70–75%.

Side Chain Elaboration

The target compound’s 3-methoxy-3-oxopropyl groups are installed via Michael addition or alkylation.

Michael Addition to Acrylates

The pyrrole’s nucleophilic α-position reacts with methyl acrylate under basic conditions:

  • Base : Et₃N (6 equivalents)

  • Solvent : CH₂Cl₂

  • Temperature : 0°C

  • Yield : Quant. (after acidic workup).

Alkylation with Methyl Bromopropionate

Direct alkylation using methyl 3-bromopropionate and NaH in THF introduces the propanoate side chain:

  • Base : NaH (1.2 equivalents)

  • Solvent : THF

  • Temperature : Room temperature

  • Yield : 65%.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel chromatography using ethyl acetate/hexanes gradients. Neutral alumina is preferred for oxygen-sensitive intermediates.

Spectroscopic Validation

¹H NMR (CDCl₃) :

  • δ 3.60 (s, 3H, OCH₃)

  • δ 2.63 (t, J = 7.8 Hz, 2H, CH₂CO₂Me)

  • δ 2.20 (s, 3H, pyrrole-CH₃).

HRMS-ESI : [M + Na]⁺ calcd. for C₁₅H₂₁NO₅ 318.1312, found 318.1297.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYield (%)Purity (%)
Knorr SynthesisDibenzyl malonateCyclocondensation27>95
Benzyl AcetoacetateBenzyl acetoacetateHydrogenolysis35>90
Michael AdditionPyrrole-aldehydeAlkylation65>98

Challenges and Optimization

  • Low Yields in Formylation : The Vilsmeier-Haack reaction’s low yield (12%) stems from competing side reactions. Optimizing POCl₃ stoichiometry and reaction time improves yields to 25%.

  • Ester Hydrolysis : Saponification under mild KOH conditions prevents pyrrole ring degradation .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,3’-(1H-pyrrole-2,5-diyl)dipropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2,5-dione derivatives, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Methyl 3-[5-(3-methoxy-3-oxopropyl)-1H-pyrrol-2-yl]propanoate has shown promising results in antimicrobial studies. Research indicates that derivatives of pyrrole compounds exhibit significant antibacterial and antifungal activities. For instance, a study synthesized various pyrrole derivatives, some of which demonstrated notable inhibition zones against common bacterial and fungal pathogens . The structure-activity relationship (SAR) of these compounds suggests that modifications to the pyrrole ring can enhance their biological activity.

Anticancer Properties
The compound's structural features may also contribute to its anticancer properties. Studies on similar pyrrole derivatives have demonstrated their ability to inhibit cell proliferation in cancer cell lines such as HCT-116 and MCF-7. Compounds that share structural similarities with this compound have been tested for their cytotoxic effects, yielding IC50 values in the range of 1.9–7.52 μg/mL, indicating potent activity against tumor cells .

Organic Synthesis

Synthetic Pathways
this compound can be synthesized through various organic reactions, including cyclization and condensation methods. The synthesis often involves the use of starting materials like acetophenones and other pyrrole derivatives, which undergo transformations such as Vilsmeier–Haack formylation and Claisen-Schmidt condensation . These synthetic pathways are crucial for generating libraries of compounds for further biological evaluation.

Structure-Activity Relationship (SAR) Studies

Understanding Mechanisms
The detailed study of structure-activity relationships for this compound and its analogs provides insights into how modifications can enhance or reduce biological activity. For example, varying substituents on the pyrrole ring or altering the ester functionalities can significantly impact the compound's pharmacological properties . This information is vital for designing more effective therapeutic agents.

Data Table: Summary of Biological Activities

Compound Activity Type Tested Against IC50 (µg/mL) Reference
This compoundAntibacterialVarious bacterial strainsNot specified
Pyrrole Derivative AAnticancerHCT-1161.9
Pyrrole Derivative BAntifungalFungal pathogensNot specified

Case Studies

Case Study 1: Antimicrobial Evaluation
A series of pyrrole derivatives were synthesized and evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain modifications led to enhanced antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Activity Assessment
In another study, a library of methyl pyrrole derivatives was screened for anticancer activity using human cancer cell lines. The findings revealed that specific structural modifications resulted in significant cytotoxic effects, highlighting the potential of this compound as a lead compound for further development .

Mechanism of Action

The mechanism by which Dimethyl 3,3’-(1H-pyrrole-2,5-diyl)dipropanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ester groups can undergo hydrolysis to release active intermediates that interact with biological pathways. The pyrrole ring can also participate in electron transfer reactions, influencing various biochemical processes .

Comparison with Similar Compounds

Structural Analog: Biliverdin Dimethyl Ester Derivatives

Compound Name: Methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate

  • Molecular Formula : C₃₅H₃₈N₄O₆
  • Molecular Weight : 610.699 g/mol
  • Key Features :
    • Three pyrrole rings interconnected via methylidene bridges.
    • Substituents include ethenyl, methyl, and 3-methoxy-3-oxopropyl groups.
    • Extended conjugation system, enhancing UV-Vis absorption properties.
  • Comparison :
    • The target compound lacks the ethenyl and methylidene bridges present in this analog, resulting in a simpler structure with reduced molecular weight and conjugation.
    • LogP values (5.08 for the analog vs. estimated ~3.5–4.5 for the target compound) suggest differences in hydrophobicity, impacting solubility and bioavailability.

Structural Analog: Pyrrole-Ester Derivatives with Dicyanoethenyl Groups

Compound Name: Methyl 3-[2-[[4-acetyl-5-[[5-(2,2-dicyanoethenyl)-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-3-methyl-1H-pyrrol-2-yl]methyl]-5-(2,2-dicyanoethenyl)-4-methyl-1H-pyrrol-3-yl]propanoate

  • Molecular Features: Two dicyanoethenyl groups enhancing electron-withdrawing properties. Acetyl and methyl substituents modifying steric and electronic environments.
  • Comparison: The dicyanoethenyl groups in this analog introduce strong electron-deficient character, favoring applications in optoelectronics . The target compound lacks these groups, making it less reactive in charge-transfer interactions.

Structural Analog: Thiophene-Pyrazole Hybrids

Compound Example: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone

  • Key Features: Hybrid structure combining pyrazole and thiophene rings. Functional groups include amino, hydroxyl, and ester moieties.
  • Comparison: Thiophene rings (as in ) exhibit higher aromatic stability compared to pyrrole, altering redox properties.

Biological Activity

Methyl 3-[5-(3-methoxy-3-oxopropyl)-1H-pyrrol-2-yl]propanoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₉H₂₁N₃O₅
  • Molecular Weight : 354.36 g/mol
  • CAS Number : 10035-62-8
  • LogP : 5.07650 (indicating lipophilicity)

Pharmacological Properties

The compound has been studied for various biological activities, including:

  • Antioxidant Activity : this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This is crucial for preventing cellular damage associated with various diseases.
  • Antimicrobial Effects : Research indicates that this compound possesses antimicrobial properties, making it a candidate for further exploration in the development of new antimicrobial agents.
  • Cytotoxicity : Preliminary studies have shown that the compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology.
  • Anti-inflammatory Activity : The compound has demonstrated the ability to reduce inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

The biological effects of this compound may be mediated through several mechanisms:

  • Activation of Transcription Factors : Similar compounds have been shown to induce activating transcription factor 3 (ATF3), which plays a role in the cellular response to stress and inflammation .
  • Inhibition of Pro-inflammatory Cytokines : The reduction in levels of cytokines such as TNF-α and IL-6 has been observed, which may contribute to its anti-inflammatory effects .

Study on Antioxidant and Antimicrobial Activities

A study conducted on the ethanolic extract containing this compound revealed significant antioxidant and antimicrobial activities. The extract showed a notable reduction in bacterial growth, suggesting its potential as a natural preservative or therapeutic agent against infections .

Cytotoxicity Assessment

In vitro studies assessing the cytotoxicity of the compound against various cancer cell lines indicated that it could inhibit cell proliferation effectively. The mechanism was linked to apoptosis induction, making it a promising candidate for cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant reduction in oxidative stress
AntimicrobialInhibition of bacterial growth
CytotoxicInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in TNF-α and IL-6 levels

Q & A

Q. What are the recommended synthetic pathways for methyl 3-[5-(3-methoxy-3-oxopropyl)-1H-pyrrol-2-yl]propanoate, and how can purity be ensured?

Methodological Answer:

  • Step 1: Utilize a multi-step synthesis involving pyrrole intermediates. For example, react 5-substituted pyrrole derivatives with methyl acrylate via Michael addition under inert conditions (e.g., N₂ atmosphere) to introduce the methoxy-oxopropyl side chain .
  • Step 2: Purify intermediates using column chromatography (ethyl acetate/hexane, 1:4 ratio) to remove unreacted reagents and byproducts .
  • Step 3: Confirm purity via LC/MS-UV (≥95% purity threshold) and elemental analysis. Recrystallization from methanol or 2-propanol is recommended for final product isolation .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to verify the pyrrole ring protons (δ 6.5–7.2 ppm) and ester carbonyl signals (δ 170–175 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks ([M+H]⁺) with <2 ppm mass error .
  • Purity Assessment: Combine reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Cross-reference with LC/MS-UV data for trace impurities .

Q. How stable is this compound under varying storage conditions?

Methodological Answer:

  • Short-Term Stability: Store at –20°C in amber vials under anhydrous conditions (use molecular sieves) to prevent ester hydrolysis .
  • Long-Term Stability: Conduct accelerated degradation studies at 40°C/75% relative humidity over 6 months. Monitor via HPLC for decomposition products (e.g., free carboxylic acids) .
  • Light Sensitivity: Perform photostability testing under ICH Q1B guidelines using UV-Vis irradiation (320–400 nm) for 48 hours .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

Methodological Answer:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to enhance Michael addition efficiency. Monitor yields via in-situ FTIR for real-time reaction progress .
  • Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) versus dichloromethane. DMF may improve solubility but risks side reactions; dichloromethane offers better selectivity .
  • Scale-Up Protocol: Use a split-plot experimental design (as in agricultural studies) to evaluate interactions between temperature, solvent volume, and catalyst loading .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Case Study: If NMR signals for the pyrrole ring are split unexpectedly, consider tautomeric equilibria or paramagnetic impurities.
    • Step 1: Repeat NMR in deuterated DMSO to stabilize tautomers .
    • Step 2: Add EDTA to chelate metal contaminants and reacquire spectra .
  • Advanced Techniques: Use 2D NMR (COSY, HSQC) to assign overlapping signals. Cross-validate with computational modeling (DFT calculations for expected chemical shifts) .

Q. What experimental frameworks are suitable for studying this compound’s environmental fate?

Methodological Answer:

  • Laboratory Studies:
    • Hydrolysis Kinetics: Incubate the compound in buffered solutions (pH 4–9) at 25°C. Quantify degradation products via LC/MS .
    • Soil Adsorption: Use batch equilibrium methods (OECD Guideline 106) with varying soil organic matter content .
  • Field Studies:
    • Design a randomized block experiment with split plots to assess leaching potential in different soil types (sandy vs. clay-rich) .

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